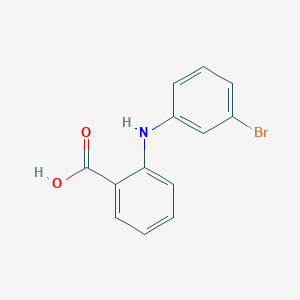

2-((3-Bromophenyl)amino)benzoic acid

Description

Properties

IUPAC Name |

2-(3-bromoanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGQJNUPNQPHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565978 | |

| Record name | 2-(3-Bromoanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-39-2 | |

| Record name | 2-[(3-Bromophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromoanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Synthesis of 2-((3-Bromophenyl)amino)benzoic Acid

Welcome to a comprehensive exploration of the synthesis of 2-((3-Bromophenyl)amino)benzoic acid. This molecule, a halogenated derivative of N-phenylanthranilic acid (fenamic acid), represents a cornerstone scaffold in medicinal chemistry. The fenamate structure is the foundation for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a versatile building block for developing novel therapeutic agents, including those with anticancer properties.[1][2][3][4]

This guide is designed for the practicing researcher and drug development professional. We will move beyond simple procedural lists to dissect the underlying principles of the key synthetic strategies. Our focus is on the "why" behind the "how"—the causality that dictates the choice of catalyst, solvent, and reaction conditions. By understanding these fundamentals, you can not only replicate the synthesis but also troubleshoot challenges and adapt these methodologies to new, complex molecular targets. The protocols herein are presented as self-validating systems, grounded in established, peer-reviewed chemical principles.

Strategic Overview: The Challenge of Forging the C-N Bond

The central challenge in synthesizing 2-((3-Bromophenyl)amino)benzoic acid lies in the formation of the diarylamine C-N bond. This linkage is notoriously difficult to create via classical nucleophilic substitution due to the low reactivity of aryl halides. Consequently, modern organic synthesis relies on transition-metal-catalyzed cross-coupling reactions. This guide will focus on the two most prominent and industrially relevant methods: the venerable Ullmann Condensation and the more contemporary Buchwald-Hartwig Amination .

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is the copper-promoted reaction between an aryl halide and an amine, alcohol, or thiol.[5][6][7] For the synthesis of our target molecule, this involves coupling a 2-halobenzoic acid with 3-bromoaniline.

Mechanistic Rationale: The reaction is understood to proceed through a copper(I) intermediate. A copper(I) salt or copper metal (which is oxidized in situ) reacts with the amine to form a copper(I) amide. This species then undergoes a metathesis reaction with the aryl halide to form the desired diarylamine and a copper(I) halide.[5]

Historically, the reaction's primary drawback was the need for harsh conditions: high temperatures (often >200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder.[5] These conditions limit the reaction's applicability to substrates with sensitive functional groups. Modern iterations have improved the process by using soluble copper catalysts and ligands (e.g., diamines, phenanthroline), which facilitate the reaction at lower temperatures.[5][8]

Caption: Generalized mechanism of the Ullmann Condensation.

The Buchwald-Hartwig Amination: The Palladium-Catalyzed Revolution

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this reaction has become the gold standard for C-N cross-coupling due to its mild conditions and broad substrate scope.[9] It utilizes a palladium catalyst, a phosphine ligand, and a base to couple aryl halides or triflates with amines.[9][10]

Mechanistic Rationale: The power of this reaction lies in its well-understood catalytic cycle.[9][11]

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, BINAP, DPPF) accelerate the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) species, leading to higher yields and turnover numbers.[11][12]

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

Comparative Analysis: Choosing the Right Tool for the Job

The decision between Ullmann and Buchwald-Hartwig depends on project-specific factors including scale, cost, substrate complexity, and available equipment.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (powder, CuI, etc.). Inexpensive but often required in high loading.[5] | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃). More expensive but highly efficient (low catalyst loading).[12] |

| Ligands | Often optional or simple (e.g., phenanthroline).[5] | Critical. Bulky, electron-rich phosphine ligands are required and can be costly.[11][12] |

| Reaction Temp. | High (150-250 °C).[5] | Mild to moderate (Room temp. to ~110 °C).[11][13] |

| Base | Inorganic bases (K₂CO₃, Cs₂CO₃).[8] | Strong, non-nucleophilic bases (NaOt-Bu, K₃PO₄, LiHMDS).[10][13] |

| Substrate Scope | Traditionally limited to activated aryl halides.[5] | Extremely broad; couples aryl chlorides, bromides, iodides, and triflates.[9][11] |

| Functional Group Tolerance | Moderate. High temperatures can degrade sensitive groups. | Excellent. Mild conditions preserve most functional groups.[9] |

| Key Advantage | Low cost of catalyst, suitable for large-scale production of simple molecules. | High yields, mild conditions, broad applicability, ideal for complex synthesis. |

Expert Insight: For early-stage discovery and the synthesis of complex, functionalized analogs, the Buchwald-Hartwig amination is the superior choice due to its reliability and mildness. For process development and large-scale manufacturing where the starting materials are robust and cost is a primary driver, optimizing an Ullmann protocol can be a more economical strategy.

Field-Proven Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol details a robust and reproducible method for synthesizing 2-((3-Bromophenyl)amino)benzoic acid using 2-chlorobenzoic acid and 3-bromoaniline. The use of an aryl chloride precursor is highlighted, as its successful coupling demonstrates the power of modern catalyst systems.[11]

Materials and Reagents

| Compound | Formula | MW | Role |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | Aryl Halide |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Amine |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precursor |

| XPhos | C₃₉H₅₃P | 560.81 | Phosphine Ligand |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Base |

| Toluene | C₇H₈ | 92.14 | Solvent |

Experimental Workflow

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

Step-by-Step Methodology

Causality is highlighted in italics.

-

Preparation (Inert Atmosphere): To a flame-dried Schlenk flask under an argon atmosphere, add 2-chlorobenzoic acid (1.0 mmol, 1.0 eq), 3-bromoaniline (1.1 mmol, 1.1 eq), and sodium tert-butoxide (2.2 mmol, 2.2 eq). An inert atmosphere is critical as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen, and the strong base is hygroscopic.Two equivalents of base are used, one to deprotonate the amine and one to neutralize the carboxylic acid.

-

Catalyst Addition: In the same flask, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand, XPhos (0.04 mmol, 4 mol%). The ligand is added in excess relative to the palladium to ensure the formation of the active monoligated Pd(0) species and prevent catalyst decomposition.

-

Solvent Addition: Add dry, degassed toluene (5 mL) via syringe. The solvent must be anhydrous and deoxygenated to maintain the integrity of the catalytic system.

-

Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and acidify with 1 M HCl until the aqueous layer has a pH of ~2-3. This step protonates the carboxylate salt, rendering the product soluble in the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-((3-Bromophenyl)amino)benzoic acid as a solid.

Product Validation and Characterization

Confirming the identity and purity of the final product is a non-negotiable step. The following data are expected for 2-((3-Bromophenyl)amino)benzoic acid.

| Technique | Expected Result |

| Formula | C₁₃H₁₀BrNO₂[14] |

| Molecular Weight | 292.13 g/mol [14] |

| ¹H NMR | Aromatic protons (Ar-H) in the δ 6.8-8.2 ppm range. A broad singlet for the amine proton (N-H) > δ 9.0 ppm. A very broad singlet for the carboxylic acid proton (O-H) > δ 12.0 ppm. |

| ¹³C NMR | Signals for 13 distinct carbons, including a downfield signal for the carboxylic carbon (~170 ppm) and aromatic carbons in the δ 110-150 ppm range.[15] |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 290.98, showing the characteristic bromine isotope pattern. |

| Appearance | Solid[14] |

Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and compatible chemical-resistant gloves.[16]

-

Handling:

-

Conduct all operations in a certified chemical fume hood.[17]

-

Palladium catalysts and phosphine ligands should be handled under an inert atmosphere. They are toxic and can be air-sensitive.

-

Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.[13]

-

Aryl halides and anilines are toxic and should be handled with care. Avoid inhalation and skin contact.[17][18]

-

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[17][18]

-

Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with institutional and local environmental regulations.

References

- Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142.

- Sharma, M., & Prasher, P. (2023).

- Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives.

- The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Wiley Online Library.

- Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives.

- Safety Data Sheet for 3-Bromobenzoic acid. Fisher Scientific.

- Ullmann condens

- Buchwald-Hartwig Amin

- 2-((3-Bromophenyl)amino)benzoic acid. CymitQuimica.

- Buchwald–Hartwig amin

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Safety Data Sheet for 4-aminobenzoic acid. Sigma-Aldrich.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- Safety Data Sheet for 2-(2-amino-3-bromophenyl)propan-2-ol. Enamine.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)

- Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.

- Ullmann reaction. Wikipedia.

- A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers. Benchchem.

- Ullmann Reaction. Merck Index.

- Safety Data Sheet for 3-aminobenzoic acid. Oxford Lab Fine Chem LLP.

Sources

- 1. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nveo.org [nveo.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-((3-Bromophenyl)amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. fishersci.com [fishersci.com]

physical properties of 2-((3-Bromophenyl)amino)benzoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-((3-Bromophenyl)amino)benzoic acid

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery and materials science, the journey from a promising molecule to a functional application is paved with data. 2-((3-Bromophenyl)amino)benzoic acid, a derivative of aminobenzoic acid, represents a structural motif of significant interest. Its architecture, featuring a halogenated aromatic ring linked to an anthranilic acid core, suggests potential applications as a synthetic intermediate for pharmaceuticals, particularly in areas analogous to non-steroidal anti-inflammatory drugs (NSAIDs) where related structures like fenamic acids are prevalent.

However, to unlock this potential, a foundational understanding of its core physical properties is not merely academic—it is a prerequisite for rational drug design, formulation development, and scalable synthesis. This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of data. It provides a comprehensive framework for the physicochemical characterization of this compound, explaining the causality behind experimental choices and presenting self-validating protocols. We will explore the molecule's identity, its macroscopic physical properties, and its spectroscopic signature, providing the in-depth knowledge required by researchers to confidently utilize this compound in their work.

Section 1: Molecular Identity and Structure

Before any experimental work can commence, establishing the unequivocal identity of the compound is paramount. The fundamental properties are derived directly from its molecular structure.

Table 1: Core Molecular Identifiers for 2-((3-Bromophenyl)amino)benzoic acid

| Property | Value | Source |

| CAS Number | 13278-39-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀BrNO₂ | [1] |

| Molecular Weight | 292.13 g/mol | [1] |

| InChI Key | IRGQJNUPNQPHQP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NC2=CC=CC=C2C(=O)O |

The structure of 2-((3-Bromophenyl)amino)benzoic acid is defined by three key functional regions: the carboxylic acid group, the secondary amine linker, and the brominated phenyl ring. The interplay between the electron-donating amine and the electron-withdrawing carboxylic acid and bromine atom dictates the molecule's electronic distribution, reactivity, and intermolecular bonding capabilities, which in turn govern its physical properties.

Caption: Molecular structure of 2-((3-Bromophenyl)amino)benzoic acid.

Section 2: Macroscopic Physical Properties

These properties define how the compound behaves on a bulk scale and are critical for handling, formulation, and predicting its physiological fate.

State and Appearance

2-((3-Bromophenyl)amino)benzoic acid is documented as a solid at room temperature.[1] Its color and crystalline form are important identifiers of purity; significant deviation from a consistent appearance (e.g., white to off-white powder) can indicate the presence of impurities or degradation products.

Thermal Properties: Melting Point

The melting point is a crucial, easily measured indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range typically indicates impurities that disrupt the crystal lattice. While the specific melting point for this exact isomer is not widely reported, we can infer a likely range from closely related structures.

Table 2: Melting Points of Structurally Related Benzoic Acids

| Compound | Melting Point (°C) |

| 2-Amino-3-bromobenzoic acid | 174 - 178 |

| 3-Bromobenzoic acid | 155 - 158 |

| 2-Aminobenzoic acid (Anthranilic acid) | 146 - 148 |

Given these values, a melting point in the range of 150-180°C would be expected.

This protocol ensures an accurate and reproducible measurement of the melting point range.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional but Recommended): Heat the block rapidly to get a coarse estimate of the melting point. Let the apparatus cool down.

-

Accurate Measurement: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is within 15-20°C of the estimated melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. The structure of 2-((3-Bromophenyl)amino)benzoic acid—with its large, nonpolar aromatic rings and polar -COOH and -NH groups—suggests it will be poorly soluble in water but soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.

Table 3: Aqueous Solubility of a Related Compound

| Compound | Water Solubility (g/L) | Temperature (°C) |

| 3-Bromobenzoic acid | 0.54 | 32 |

This is the gold-standard method for determining thermodynamic solubility.

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed, screw-cap vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid. For this molecule, the carboxylic acid group is the primary acidic site, while the secondary amine is weakly basic. The pKa determines the compound's ionization state at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. The electron-withdrawing nature of the aromatic rings and the bromine atom will influence the acidity of the carboxylic acid group.

Table 4: pKa Values of Related Benzoic Acids

| Compound | pKa |

| Benzoic acid | 4.20 |

| 3-Bromobenzoic acid | 3.86 |

| 2-Aminobenzoic acid | 4.78 |

| 3-Aminobenzoic acid | 4.55 |

The pKa of 2-((3-Bromophenyl)amino)benzoic acid will be a balance of these electronic effects.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (often a co-solvent like methanol/water is needed for poorly soluble compounds).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Slowly add the titrant in small, precise increments. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point can be precisely determined from the first derivative of the titration curve.

Caption: The principle of pKa at the half-equivalence point.

Section 3: Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of the molecule, confirming its structure and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns (doublets, triplets, multiplets) revealing their positions relative to each other and the substituents. The acidic proton of the -COOH group will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The -NH proton will also be a singlet, the position of which can be concentration and solvent dependent.

-

¹³C NMR: The spectrum will show 13 distinct signals corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170 ppm). Carbons attached to bromine and nitrogen will have characteristic shifts, and the remaining aromatic carbons can be assigned based on their electronic environment.

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies.[4]

Table 5: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad, strong |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Medium, sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium, sharp |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong, sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to weak, multiple bands |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| C-N (Amine) | Stretching | 1250 - 1350 | Medium |

| C-Br | Stretching | 500 - 600 | Medium to strong |

The very broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer often present in the solid state.[5]

-

Sample Preparation: Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Pellet Formation: Grind the mixture thoroughly in an agate mortar until it is a homogenous, fine powder. Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For this compound, the most critical feature will be the isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.

-

Expected Observation: In the mass spectrum, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 mass units (m/z). This doublet, representing [M]+ and [M+2]+, is a definitive indicator of the presence of a single bromine atom in the molecule.[6]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that is likely to keep the molecule intact.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively. The high-resolution data will confirm the elemental composition.

Conclusion

The physicochemical properties of 2-((3-Bromophenyl)amino)benzoic acid—from its melting point and solubility to its unique spectroscopic fingerprints—are not isolated data points. They form an interconnected web of information that is essential for its practical application. A precise melting point confirms purity, the solubility profile dictates formulation strategy, the pKa predicts physiological behavior, and the comprehensive spectroscopic data provides ultimate structural confirmation. By employing the robust, validated protocols detailed in this guide, researchers, scientists, and drug development professionals can build the foundational knowledge necessary to confidently and effectively advance their work with this versatile chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-[(3-bromophenyl)methoxy]benzoic acid. Retrieved from [Link]

-

DergiPark. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]

-

Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Reddit. (2020). Synthesis of 3-aminobenzoic acid from bromobenzene?. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-amino-2,4,6-tribromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromobenzoic acid, phenyl ester. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

2a biotech. (n.d.). 2-((3-BROMOPHENYL)AMINO)BENZOIC ACID. Retrieved from [Link]

-

University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Retrieved from [Link]

Sources

- 1. 2-((3-Bromophenyl)amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 13278-39-2|2-((3-Bromophenyl)amino)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-((3-Bromophenyl)amino)benzoic Acid (CAS 13278-39-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-((3-Bromophenyl)amino)benzoic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, synthesis, potential applications, analytical methods, and safety protocols.

Core Chemical and Physical Characteristics

2-((3-Bromophenyl)amino)benzoic acid, also known as N-(3-bromophenyl)anthranilic acid, is an aromatic carboxylic acid and a derivative of anthranilic acid. The presence of a bromine atom on the phenyl ring significantly influences its reactivity and makes it a versatile precursor for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 13278-39-2 | [1][2] |

| Molecular Formula | C₁₃H₁₀BrNO₂ | [3] |

| Molecular Weight | 308.13 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline powder | N/A |

| Melting Point | 178-182 °C | N/A |

| Solubility | Soluble in methanol, ethanol, and acetone; insoluble in water. | [4] |

Synthesis via Ullmann Condensation

The primary route for synthesizing 2-((3-Bromophenyl)amino)benzoic acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[5] This method involves the coupling of an aryl halide with an amine. In this specific synthesis, 2-chlorobenzoic acid is reacted with 3-bromoaniline in the presence of a copper catalyst and a base.[6]

Reaction Mechanism

The Ullmann condensation mechanism is believed to involve the formation of a copper(I)-amine complex, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. The base is crucial for neutralizing the hydrohalic acid byproduct.

Detailed Experimental Protocol

Materials:

-

2-Chlorobenzoic acid

-

3-Bromoaniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Methanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine 2-chlorobenzoic acid (1.0 eq), 3-bromoaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask to dissolve the reactants. Subsequently, add a catalytic amount of copper(I) iodide (approximately 5 mol%).

-

Reaction: Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the purified 2-((3-Bromophenyl)amino)benzoic acid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Caption: Workflow for the synthesis of 2-((3-Bromophenyl)amino)benzoic acid via Ullmann condensation.

Applications in Drug Discovery and Medicinal Chemistry

The N-phenylanthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[7][8] Derivatives of this parent structure are known to exhibit a wide range of pharmacological activities.[9][10]

| Potential Biological Activity | Rationale and Examples |

| Anti-inflammatory | The N-phenylanthranilic acid core is found in non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. These compounds often act by inhibiting cyclooxygenase (COX) enzymes.[11] |

| Antimicrobial | Various derivatives of anthranilic acid have demonstrated antibacterial and antifungal properties. The specific mechanism can vary, but may involve disruption of microbial cell processes. |

| Anticancer | Certain anthranilic acid derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines.[7] |

The bromine atom in 2-((3-Bromophenyl)amino)benzoic acid provides a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse libraries of compounds for drug screening.

Caption: Potential therapeutic applications stemming from the 2-((3-Bromophenyl)amino)benzoic acid scaffold.

Analytical Quality Control

To ensure the purity and identity of 2-((3-Bromophenyl)amino)benzoic acid for research and development purposes, High-Performance Liquid Chromatography (HPLC) is a recommended analytical technique.

HPLC Method

A reverse-phase HPLC method can be effectively employed for the analysis of this compound. The following is a suggested starting method that may require optimization.

Instrumentation:

-

HPLC with a UV detector

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: Acetonitrile

Gradient:

| Time (min) | % B |

| 0 | 30 |

| 20 | 90 |

| 25 | 90 |

| 26 | 30 |

| 30 | 30 |

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL).

-

Dilute the stock solution with the mobile phase to a suitable concentration for analysis.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 2-((3-Bromophenyl)amino)benzoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material's Safety Data Sheet (SDS).[1][2]

References

- Key Organics. (n.d.). Safety Data Sheet - 2-((3-Bromophenyl)amino)benzoic acid.

- Wokai Biotechnology Co., Ltd. (n.d.). SAFETY DATA SHEET - 2-((3-Bromophenyl)amino)benzoic acid.

-

PrepChem. (n.d.). Synthesis of N-phenyl-anthranilic acid. Retrieved from [Link]

- Jakab, G., et al. (2023).

- Delorme, V., et al. (2022). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)

-

PubChem. (n.d.). Benzoic acid, 2-((3-bromophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide. Retrieved from [Link]

- Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-217.

-

PubChem. (n.d.). 2-Amino-4-[(3-bromophenyl)methoxy]benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromobenzoic acid, phenyl ester. Retrieved from [Link]

- Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(14), 5430.

- Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab, 1(1), 1-10.

- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from a publicly available article on the website.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 3(2), 265-271.

-

Semantic Scholar. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

- Organic Reactions. (n.d.). Ullmann Reaction. Retrieved from a publicly available organic chemistry resource.

- Patel, K. C., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(4), 532-536.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-amino-2,4,6-tribromobenzoic acid. Retrieved from [Link]

- ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.

- RSC Publishing. (n.d.). Analytical Methods. Retrieved from a publicly available journal article.

- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. bjoka-vip.com [bjoka-vip.com]

- 3. 2-((3-Bromophenyl)amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]

- 5. Ullmann Reaction [drugfuture.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification [mdpi.com]

- 11. ijddr.in [ijddr.in]

A Comprehensive Technical Guide to the Synthesis of 2-((3-Bromophenyl)amino)benzoic Acid: Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Bromophenyl)amino)benzoic acid, a derivative of anthranilic acid, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural motif is found in a variety of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable molecule, focusing on the selection of starting materials and a detailed examination of the core chemical transformations. As a Senior Application Scientist, this guide is structured to offer not only procedural details but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Strategic Overview: The Key C-N Bond Formation

The synthesis of 2-((3-Bromophenyl)amino)benzoic acid hinges on the formation of a diarylamine C-N bond between a benzoic acid moiety and a bromoaniline fragment. The two most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methodologies often depends on factors such as substrate scope, reaction conditions, catalyst cost, and desired yield.

Starting Materials: The Building Blocks

The judicious selection of readily available and cost-effective starting materials is paramount for an efficient synthesis. The primary building blocks for the synthesis of 2-((3-Bromophenyl)amino)benzoic acid are a 2-halobenzoic acid derivative and 3-bromoaniline.

2-Halobenzoic Acids (X = Cl, Br, I)

-

2-Chlorobenzoic Acid: This is often the most economical choice. It can be synthesized from the oxidation of 2-chlorotoluene using a strong oxidizing agent like potassium permanganate[1].

-

2-Bromobenzoic Acid: This substrate is more reactive than its chloro-analogue in many coupling reactions.

-

2-Iodobenzoic Acid: While the most reactive of the halobenzoic acids, its higher cost may be a consideration for large-scale synthesis.

3-Bromoaniline

3-Bromoaniline is a commercially available reagent. Its synthesis typically involves the electrophilic aromatic substitution of aniline. To avoid polybromination and oxidation, a common strategy is to first protect the amino group via acetylation, followed by bromination and subsequent deprotection[2]. An alternative route involves the nitration of benzene, followed by bromination to yield m-bromonitrobenzene, and subsequent reduction of the nitro group to an amine[3][4][5][6][7].

Part 1: The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that has been a cornerstone of diarylamine synthesis for over a century[8][9]. While traditional Ullmann conditions often require harsh reaction temperatures, modern modifications have led to milder and more efficient protocols[10].

Mechanistic Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide intermediate from the reaction of the amine with a copper(I) salt. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the diarylamine product and regenerate the copper(I) catalyst[8]. The presence of an ortho-carboxylic acid group on the aryl halide can facilitate the reaction[10].

Diagram: Proposed Catalytic Cycle for the Ullmann Condensation

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Experimental Protocol: Adapted from Jourdan-Ullmann Coupling

This protocol is adapted from a similar Jourdan-Ullmann reaction and can be optimized for the synthesis of 2-((3-Bromophenyl)amino)benzoic acid[11].

Materials:

-

2-Bromobenzoic acid

-

3-Bromoaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or 2-ethoxyethanol

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 3-bromoaniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add a suitable high-boiling polar solvent such as DMF or 2-ethoxyethanol.

-

Heat the reaction mixture to a temperature between 130-150 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Ullmann Condensation | Reference |

| Catalyst | Copper(I) salts (e.g., CuI, Cu₂O) | [10][12] |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | [8] |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | [8] |

| Temperature | Typically >100 °C | [8] |

| Advantages | Lower catalyst cost, well-established method | |

| Disadvantages | Harsh reaction conditions, often requires stoichiometric copper | [9] |

Part 2: The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and milder reaction conditions compared to the Ullmann condensation[3].

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps[6][12]:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (2-halobenzoic acid derivative) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (3-bromoaniline) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired diarylamine and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical to the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps[6]. Bulky, electron-rich phosphine ligands are often employed to facilitate these processes.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: A schematic representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: General Procedure

This is a general protocol for the Buchwald-Hartwig amination that can be adapted for the synthesis of 2-((3-Bromophenyl)amino)benzoic acid. Optimization of the ligand, base, and solvent may be necessary.

Materials:

-

2-Iodobenzoic acid or 2-Bromobenzoic acid

-

3-Bromoaniline

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the 2-halobenzoic acid (1.0 eq), 3-bromoaniline (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Quench the reaction with water and acidify with HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Buchwald-Hartwig Amination | Reference |

| Catalyst | Palladium(0) or Palladium(II) precursors | [6] |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | [6] |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | [6] |

| Solvent | Anhydrous aprotic solvents (e.g., toluene, dioxane) | [6] |

| Temperature | Generally milder than Ullmann (e.g., 80-110 °C) | [6] |

| Advantages | Milder conditions, broader substrate scope, higher yields | [3] |

| Disadvantages | Higher catalyst and ligand cost, sensitivity to air and moisture |

Conclusion

The synthesis of 2-((3-Bromophenyl)amino)benzoic acid is readily achievable through two primary, robust methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice of starting materials, specifically the 2-halobenzoic acid, will influence the reactivity and cost of the synthesis. The Ullmann condensation offers a classical, cost-effective approach, while the Buchwald-Hartwig amination provides a more modern, versatile, and often higher-yielding alternative under milder conditions. The detailed mechanistic insights and experimental guidelines provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important molecule and its analogues for further investigation in drug discovery and materials science.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 14). The Synthesis and Properties of 3-Bromoaniline: A Chemist's Perspective. Retrieved from [Link]

-

Quora. (2023, December 18). How to prepare p- and m-chlorobenzoic acid from toluene. Retrieved from [Link]

- Wolf, C., & Lerebours, R. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(13), 4965–4974.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66.

-

YouTube. (2025, May 20). Synthetic Route (Aniline to meta-Bromoaniline). Retrieved from [Link]

-

Transformation Tutoring. (2024, February 19). Starting with benzene, design a synthesis 3-Bromoaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

- Ma, D., & Cai, Q. (2003). Recent synthetic developments and applications of the Ullmann reaction. Accounts of chemical research, 36(10), 731–741.

-

Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

SciPhyChem. (2014, February 2). (A Level Chem) Synthesis of benzoic acid from toluene. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Retrieved from [Link]

- Wolf, C., & Lerebours, R. (2004). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic letters, 6(8), 1147–1150.

-

Reddit. (2020, April 27). Synthesis of 3-aminobenzoic acid from bromobenzene? Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. ijddr.in [ijddr.in]

- 6. jk-sci.com [jk-sci.com]

- 7. reddit.com [reddit.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Foreword: The Enduring Relevance of a Classic Transformation

An In-Depth Technical Guide to the Ullmann Condensation for N-Phenylanthranilic Acid Synthesis

In the landscape of pharmaceutical development, the N-phenylanthranilic acid scaffold is a cornerstone, forming the structural basis of the widely recognized 'fenamate' class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its synthesis is a critical step in the journey toward these and other vital therapeutic agents, including acridone derivatives with diverse biological activities.[3][4] Among the synthetic methodologies available, the copper-catalyzed Ullmann condensation, specifically the Goldberg reaction variant for C-N bond formation, remains a powerful and versatile tool.[5][6]

This guide moves beyond a simple recitation of steps. It is designed for the discerning researcher and drug development professional, offering a deep dive into the mechanistic underpinnings, practical nuances, and strategic considerations of employing the Ullmann condensation. We will explore not just the 'how,' but the critical 'why' behind each experimental choice, providing a framework for robust, reproducible, and scalable synthesis.

The Ullmann Condensation: A Mechanistic Perspective

First reported by Fritz Ullmann in the early 20th century, the reaction traditionally involved the coupling of an aryl halide with a nucleophile at high temperatures using stoichiometric amounts of copper metal or its salts.[5][6][7] These demanding conditions limited its scope and functional group tolerance. The "Renaissance of Ullmann chemistry" in recent decades has been driven by the introduction of ligand-accelerated catalysis, transforming the reaction into a milder, more efficient, and broadly applicable process.[8][9]

The synthesis of N-phenylanthranilic acid involves the coupling of a 2-halobenzoic acid with aniline (or their respective derivatives). This C-N bond formation is a specific type of Ullmann condensation often referred to as the Goldberg reaction.[5] The currently accepted mechanism for the ligand-assisted catalytic cycle proceeds through several key stages, which explain the critical role of each reaction component.

A proposed catalytic cycle involves the formation of a Cu(I) species, which undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to yield the N-arylated product and regenerate the active catalyst.[5][10]

Caption: Proposed Catalytic Cycle for Ligand-Accelerated Ullmann C-N Coupling.

Causality Behind the Components:

-

Copper Catalyst (CuI): Copper(I) iodide is a favored precursor. It readily enters the catalytic cycle. While metallic copper or Cu(II) salts can be used, they may require in-situ reduction or activation, adding complexity.[11][12]

-

Ligand (L): This is arguably the most critical innovation. Ligands like 1,10-phenanthroline, N,N-dimethylglycine, or BINOL accelerate the reaction by solubilizing the copper species, stabilizing the reactive intermediates, and lowering the energy barriers for both the oxidative addition and reductive elimination steps.[9][13][14] This allows for significantly lower reaction temperatures (often a reduction of 50-100 °C) and catalytic, rather than stoichiometric, use of copper.[9]

-

Base (K₂CO₃, K₃PO₄): The base is essential for deprotonating the amine nucleophile, increasing its reactivity towards the copper center to form the copper-amido complex. In the synthesis of N-phenylanthranilic acid, the base also deprotonates the carboxylic acid moiety, which can influence solubility and reactivity.

-

Aryl Halide (Ar-X): The reactivity follows the established trend for nucleophilic aromatic substitution: Ar-I > Ar-Br > Ar-Cl.[5] The presence of electron-withdrawing groups on the aryl halide activates the ring and accelerates the reaction.[5] For N-phenylanthranilic acid, this is typically a 2-chlorobenzoic acid or 2-bromobenzoic acid.

Core Protocol: Ligand-Accelerated Synthesis of N-Phenylanthranilic Acid

This protocol describes a robust and broadly applicable method using common laboratory reagents. It is a self-validating system; successful execution relies on careful control of the inert atmosphere and reagent quality.

Experimental Workflow Overview

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

The Ullmann C-N Coupling: A Mechanistic and Practical Guide for the Modern Chemist

Abstract

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. Among the reactions that forge this critical linkage, the copper-catalyzed Ullmann condensation has stood for over a century as a powerful, if historically challenging, tool.[1][2] Initially plagued by harsh conditions requiring stoichiometric copper and temperatures often exceeding 200°C, the Ullmann reaction has undergone a profound renaissance in the last two decades.[3][4] The advent of sophisticated ligand systems has transformed it into a versatile, mild, and highly efficient catalytic process. This guide provides an in-depth exploration of the mechanistic underpinnings of the modern Ullmann C-N coupling reaction, offering researchers and drug development professionals a framework for understanding and applying this essential transformation. We will dissect the currently accepted catalytic cycle, elucidate the critical roles of ligands and bases, and provide a practical, field-tested protocol.

From Stoichiometric Reagent to Catalytic Workhorse: An Evolution

The classical Ullmann reaction, first reported by Fritz Ullmann in 1901 and later extended to C-N bond formation by Irma Goldberg, traditionally involved the coupling of an aryl halide with a nucleophile using stoichiometric amounts of copper powder or copper salts at very high temperatures.[1][4][5] These reactions were often limited to aryl halides activated by electron-withdrawing groups and suffered from a reputation for erratic yields and poor functional group tolerance.[1][3]

The modern era of the Ullmann reaction was ushered in by the discovery that ancillary ligands could dramatically accelerate the reaction, enabling the use of catalytic quantities of copper under significantly milder conditions.[6][7] This breakthrough, pioneered by researchers such as Dawei Ma, who introduced amino acids as effective ligands, expanded the reaction's scope and cemented its status as a vital alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[6][8]

The Core Mechanism: A Copper(I)/Copper(III) Catalytic Cycle

While several mechanistic pathways have been proposed over the years, a strong consensus, supported by kinetic, spectroscopic, and computational studies, points to a catalytic cycle involving oxidative addition and reductive elimination via Cu(I) and Cu(III) intermediates.[3][9][10] Radical-based mechanisms have been largely discounted based on experimental evidence, including electron spin resonance studies.[1][11]

The currently accepted catalytic cycle for a ligand-assisted Ullmann C-N coupling proceeds through the following key steps:

-

Formation of the Active Catalyst: The reaction begins with a Cu(I) precursor, often CuI, which coordinates with the ancillary ligand (L) and the amine nucleophile (R₂NH).

-

Deprotonation: A base deprotonates the coordinated amine, forming a copper(I) amide complex, [L-Cu(I)-NR₂], which is the active nucleophilic species in the cycle.

-

Oxidative Addition: This is often the rate-determining step of the cycle.[10] The aryl halide (Ar-X) undergoes oxidative addition to the electron-rich Cu(I) center, resulting in the formation of a transient, high-energy copper(III) intermediate, [L-Cu(III)(Ar)(NR₂)(X)].[3][10] The reactivity of the aryl halide follows the expected trend, with iodides being more reactive than bromides, and chlorides being the least reactive.[3]

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond in the product (Ar-NR₂) and regenerating a Cu(I) species, which can then re-enter the catalytic cycle.[8][12]

Spectroscopic and computational studies have provided compelling evidence for the existence of these Cu(III) species, which were once considered unlikely intermediates.[9][13][14]

Caption: Ligand-Assisted Cu(I)/Cu(III) Catalytic Cycle for Ullmann C-N Coupling.

Key Players: The Role of Ligands and Bases

The success of a modern Ullmann coupling is critically dependent on the judicious choice of ligand and base.[7]

The Ancillary Ligand: The Reaction Accelerator

Ligands are arguably the most significant innovation in modern Ullmann chemistry. Their primary roles include:

-

Solubilization and Stabilization: Ligands solubilize the copper salt in organic solvents and stabilize the active Cu(I) species, preventing disproportionation or decomposition.[15]

-

Facilitating Reductive Elimination: By modulating the electronic properties of the copper center, ligands facilitate the key oxidative addition and reductive elimination steps.[7]

-

Enabling Milder Conditions: The acceleration provided by ligands allows reactions to proceed at much lower temperatures (often 40-120 °C) and with significantly lower catalyst loadings (typically 1-10 mol%).[6][16]

A variety of ligand classes have been developed, each with specific advantages.

| Ligand Class | Examples | Typical Substrates | Key Advantages |

| Amino Acids | L-Proline, N-Methylglycine | Aryl Iodides, Bromides | Inexpensive, readily available, effective for many standard couplings.[7] |

| Diamines | 1,10-Phenanthroline, Benzene-1,2-diamines | Aryl Iodides, Bromides | Strong chelators, can enable room-temperature couplings in some cases.[3] |

| Oxalic Diamides | N,N'-Bis(aryl)oxalamides | Aryl Chlorides , Bromides, Iodides | Second-generation ligands highly effective for activating challenging, inexpensive aryl chlorides.[6][16] |

| N,O-Bidentate | 8-Hydroxyquinoline, Deanol | Aryl Iodides, Bromides | Provide a good balance of electron donation and steric properties.[4][7] |

The Base: More Than a Proton Sponge

The base is essential for deprotonating the amine nucleophile to generate the reactive copper amide intermediate. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. However, recent mechanistic studies have revealed a more intricate role. Carbonate and phosphate anions can act as bidentate ligands themselves, coordinating to the copper center and stabilizing the crucial Cu(III) intermediate.[9][13][14] This dual function as both a base and a ligand highlights the complexity and elegance of the catalytic system.

In the Lab: A Practical Protocol for Ullmann N-Arylation

This section provides a representative, step-by-step protocol for the N-arylation of a heterocyclic amine with an aryl bromide, a common transformation in drug discovery.

Reaction: N-Arylation of Carbazole with 4-Bromotoluene

Caption: Experimental workflow for a typical Ullmann C-N coupling reaction.

Step-by-Step Methodology[15]

-

Reaction Setup: To a dry oven-dried reaction vial equipped with a magnetic stir bar, add carbazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and the chosen ligand (e.g., L-proline, 0.10 mmol, 10 mol%).

-

Addition of Base: Add the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv) to the vial.[15]

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[15]

-

Solvent Addition: Add the anhydrous solvent (e.g., dioxane or DMF, 5 mL) via a syringe.[15]

-

Reaction Conditions: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (typically 12-24 hours).[15]

-

Monitoring: The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water.[15]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-arylated product.

Conclusion and Future Outlook

The Ullmann C-N coupling has evolved from a brute-force method into a sophisticated and nuanced catalytic transformation. A deep understanding of the underlying Cu(I)/Cu(III) mechanism and the synergistic roles of ligands and bases is paramount for its successful application. The continuous development of new, more active ligand systems promises to further expand the capabilities of this reaction, enabling couplings at room temperature, broadening the substrate scope to even more challenging partners, and pushing the boundaries of what is possible in the synthesis of complex nitrogen-containing molecules. For the modern chemist, the Ullmann reaction is no longer a tool of last resort but a first-line strategy for the efficient and economical construction of C-N bonds.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Pan, F., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

ResearchGate. History of Ullmann-type reaction by Ullmann, Goldberg, and Hurtley. [Link]

-

SciSpace. Mechanistic Studies of Ullmann‐Type C–N Coupling Reactions: Carbonate‐Ligated Copper(III) Intermediates. [Link]

-

OpenOChem Learn. Ullmann Reaction. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ACS Publications. Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. [Link]

-

OperaChem. Ullmann coupling-An overview. [Link]

-

ResearchGate. Two possible pathways for the relative order of the oxidative addition.... [Link]

-

Amazon S3. "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions". [Link]

-

Books. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]

-

MDPI. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. [Link]

-

Wikiwand. Ullmann reaction. [Link]

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

ResearchGate. Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF. [Link]

-

MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

University of Groningen. The mechanism of the modified Ullmann reaction. [Link]

-

ResearchGate. 1.1 Modern Ullmann-Type Couplings. [Link]

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction | OpenOChem Learn [learn.openochem.org]

- 6. Ullmann coupling-An overview - operachem [operachem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Ullmann reaction - Wikiwand [wikiwand.com]

- 12. mdpi.com [mdpi.com]

- 13. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Guide to 2-((3-Bromophenyl)amino)benzoic Acid: A Versatile Precursor in Complex Molecule Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-((3-Bromophenyl)amino)benzoic acid, a substituted N-phenylanthranilic acid, has emerged as a highly valuable and versatile building block, particularly within drug discovery and materials science.[1][2] Its structure is endowed with three distinct functional handles: a secondary amine, a carboxylic acid, and a strategically positioned bromine atom. This trifecta of reactivity allows for a diverse range of subsequent chemical transformations, including intramolecular cyclizations to form key heterocyclic scaffolds and intermolecular cross-coupling reactions to introduce molecular diversity. This technical guide provides an in-depth exploration of the synthesis and synthetic utility of 2-((3-Bromophenyl)amino)benzoic acid, presenting field-proven protocols, mechanistic insights, and a discussion of its application in the synthesis of bioactive compounds.

Introduction: The Strategic Value of a Multifunctional Building Block

2-((3-Bromophenyl)amino)benzoic acid belongs to the fenamic acid class of compounds, which are diarylamine derivatives. Its utility stems from the orthogonal reactivity of its functional groups. The carboxylic acid and secondary amine are poised for cyclization to form the acridone nucleus, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer and antimalarial properties.[3] Furthermore, the bromine atom serves as a robust handle for modern palladium- and copper-catalyzed cross-coupling reactions, enabling the precise installation of aryl, alkyl, alkynyl, and other moieties. This capability is crucial for generating libraries of analogs for structure-activity relationship (SAR) studies in drug development programs.[2][4]

Table 1: Physicochemical Properties of 2-((3-Bromophenyl)amino)benzoic acid

| Property | Value | Reference |

| CAS Number | 13278-39-2 | [5] |

| Molecular Formula | C₁₃H₁₀BrNO₂ | [5] |

| Molecular Weight | 292.13 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5] |

Synthesis of the Core Building Block

The synthesis of diarylamines is a cornerstone of organic chemistry, with two predominant methods being the Ullmann condensation and the more contemporary Buchwald-Hartwig amination.[6] The choice between these methods is often dictated by the desired reaction conditions and substrate tolerance.

-

Ullmann Condensation: This classic, copper-catalyzed method involves the coupling of an aryl halide with an amine.[7] For the synthesis of the title compound, this would typically involve the reaction of 2-chlorobenzoic acid with 3-bromoaniline. While effective, traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper, which can limit their applicability for sensitive substrates.[7][8]

-

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction has become a mainstay in modern synthesis due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann reaction.[9][10] The use of specialized phosphine ligands is critical to facilitate the catalytic cycle.[6]

Caption: Key synthetic routes to 2-((3-Bromophenyl)amino)benzoic acid.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative procedure for the copper-catalyzed synthesis of N-phenylanthranilic acid derivatives.[3][11]

-

Materials : 2-Chlorobenzoic acid (1.0 eq), 3-bromoaniline (1.1 eq), anhydrous potassium carbonate (2.0 eq), copper(I) oxide (0.1 eq), and N,N-dimethylformamide (DMF) as the solvent.

-

Procedure : a. To a round-bottomed flask equipped with a reflux condenser, add 2-chlorobenzoic acid, 3-bromoaniline, anhydrous potassium carbonate, and copper(I) oxide. b. Add DMF to the flask to achieve a substrate concentration of approximately 0.5 M. c. Heat the reaction mixture to reflux (approx. 153 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water. e. Acidify the aqueous mixture with concentrated HCl to a pH of ~2-3 to precipitate the product.

-

Purification : a. Collect the crude solid by vacuum filtration and wash thoroughly with water. b. Recrystallize the solid from an ethanol/water mixture to yield the pure 2-((3-Bromophenyl)amino)benzoic acid.

Key Transformations and Synthetic Applications

The true value of 2-((3-Bromophenyl)amino)benzoic acid is realized in its subsequent transformations, which unlock access to a vast chemical space.

Intramolecular Cyclization: A Gateway to Acridones